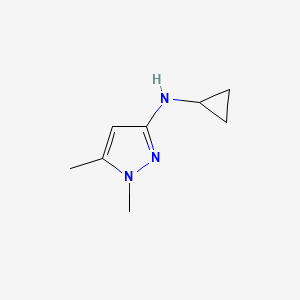
N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a cyclopropyl group attached to the nitrogen atom and two methyl groups at positions 1 and 5 of the pyrazole ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives . For instance, the reaction of 1,3-diketones with hydrazine hydrate under mild conditions can yield pyrazole derivatives. Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of pyrazole derivatives often involves large-scale cyclocondensation reactions using readily available starting materials such as diketones and hydrazines. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures and pressures to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Pyrazole derivatives have shown promise in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Pyrazole-based drugs have been developed for conditions such as arthritis, cancer, and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact pathways and molecular interactions depend on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
- 1,3-Dimethyl-1H-pyrazol-5-amine
- N-cyclopropyl-1H-pyrazol-3-amine
- 1,5-Dimethyl-1H-pyrazol-3-amine
Comparison: N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both cyclopropyl and dimethyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the cyclopropyl group can enhance the compound’s stability and influence its interaction with biological targets .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-cyclopropyl-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(10-11(6)2)9-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
BMLRMQZXBMSDOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


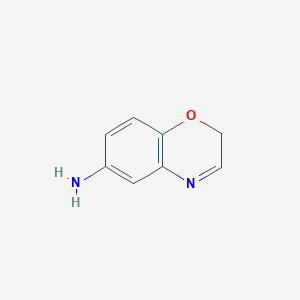
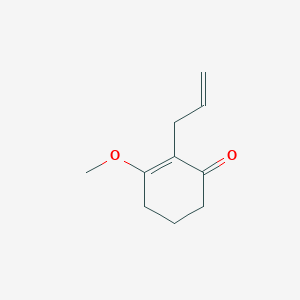
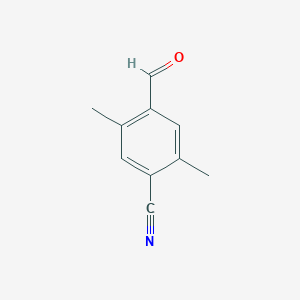
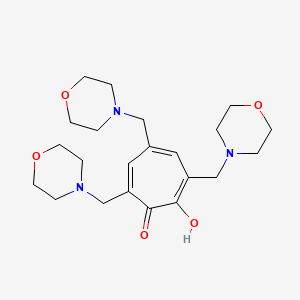
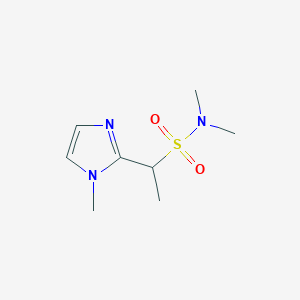
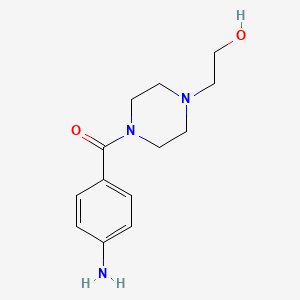


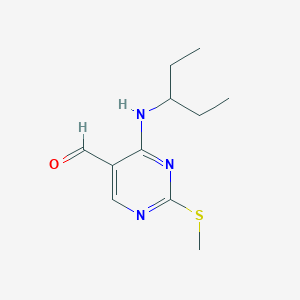
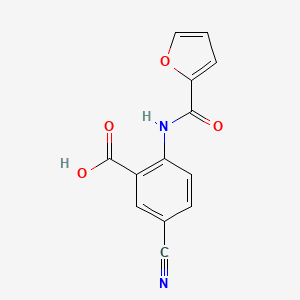
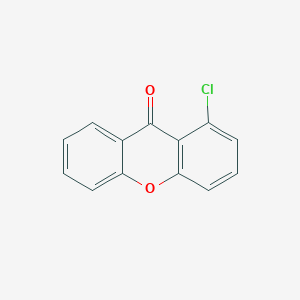
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
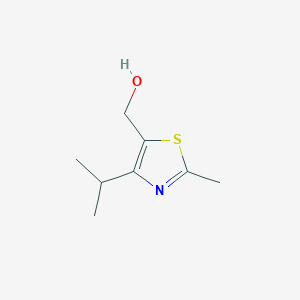
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
